(8xi,9xi,14xi,17xi)-3,20-Dioxopregn-4-en-21-yl 2,2-dimethylpropanoate

Description

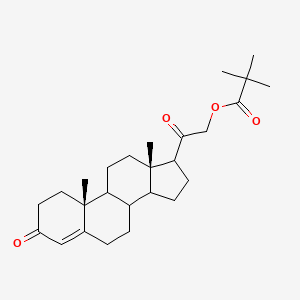

(8xi,9xi,14xi,17xi)-3,20-Dioxopregn-4-en-21-yl 2,2-dimethylpropanoate is a synthetic steroid derivative characterized by a pregnane core (C21) with a double bond at position C4, ketone groups at C3 and C20, and a 2,2-dimethylpropanoate (pivalate) ester moiety at C21. The stereochemical designations (xi) indicate undefined configurations at positions 8, 9, 14, and 17, distinguishing it from related corticosteroids with well-defined stereochemistry. The pivalate ester is notable for enhancing metabolic stability and lipophilicity, which may influence bioavailability and tissue retention compared to other esters like acetate or propionate .

Properties

IUPAC Name |

[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18?,19?,20?,21?,25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOIQBFMTVCINR-OCFIHWFSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CC[C@]34C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural and Functional Group Differences

The compound shares structural homology with glucocorticoids such as Flumethasone Pivalate and Beclometasone derivatives (e.g., 21-propionate, 17-propionate). Key differentiating features include:

Key Observations :

- Halogenation: Flumethasone Pivalate’s 6α,9-difluoro groups enhance glucocorticoid receptor affinity and anti-inflammatory potency compared to non-halogenated analogs .

- Methyl Groups : The 16α-methyl in Flumethasone and 16β-methyl in Beclometasone derivatives reduce mineralocorticoid activity, a feature absent in the target compound due to missing methyl groups .

- Ester Influence : The pivalate ester in Flumethasone Pivalate and the target compound confers greater metabolic stability than propionate or acetate esters, delaying hydrolysis and prolonging action .

Pharmacological and Regulatory Context

- Flumethasone Pivalate : Approved for veterinary and topical human use due to its high lipophilicity and prolonged activity .

- Beclometasone Derivatives : Widely used in inhaled corticosteroids; impurities like 21-propionate and 17-propionate are rigorously monitored per pharmacopeial standards (e.g., EP guidelines) .

- Target Compound: No therapeutic applications are reported, but its structural features align with research-stage glucocorticoid analogs exploring ester-driven pharmacokinetics .

Research Findings and Data Gaps

- Metabolic Stability : Pivalate esters resist first-pass metabolism, as shown in Flumethasone Pivalate studies, suggesting similar behavior for the target compound .

- Toxicity and Solubility : Data gaps exist for the target compound, though pivalate esters generally exhibit low aqueous solubility, necessitating formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.